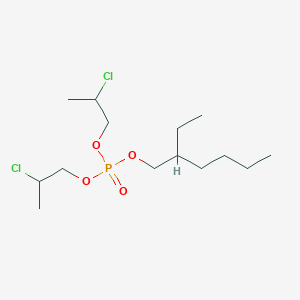
Bis(2-chloropropyl) 2-ethylhexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloropropyl) 2-ethylhexyl phosphate: is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloropropyl) 2-ethylhexyl phosphate typically involves the reaction of phosphorus oxychloride with 2-chloropropanol and 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, often under controlled temperature conditions. The general steps include:
Addition of Reactants: Phosphorus oxychloride is added to a mixture of 2-chloropropanol and 2-ethylhexanol in a reaction vessel.
Catalysis: A catalyst, such as a tertiary amine, is introduced to facilitate the reaction.
Temperature Control: The reaction mixture is maintained at a specific temperature range, usually between 40-70°C, to ensure optimal reaction conditions.
Product Isolation: The reaction mixture is then subjected to processes such as washing, filtration, and distillation to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant feed rates, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloropropyl) 2-ethylhexyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives and corresponding alcohols.
Oxidation and Reduction: While less common, the compound may undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used in substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Oxidation/Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed.
Major Products:
Substitution Reactions: Products include substituted phosphates and corresponding alcohols.
Hydrolysis: Products include phosphoric acid derivatives and alcohols.
Oxidation/Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Bis(2-chloropropyl) 2-ethylhexyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and phosphorylation processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: While specific medical applications are still under investigation, this compound has potential as a precursor for the synthesis of pharmaceutical intermediates. Its reactivity and functional groups make it a candidate for drug development research.
Industry: In industrial applications, this compound is used as a plasticizer, flame retardant, and additive in lubricants. Its ability to modify the physical properties of materials makes it valuable in the production of polymers and other industrial products.
Mechanism of Action
The mechanism of action of bis(2-chloropropyl) 2-ethylhexyl phosphate involves its interaction with molecular targets through its phosphate moiety. The compound can participate in phosphorylation reactions, transferring its phosphate group to target molecules. This process is facilitated by the presence of reactive chloropropyl and ethylhexyl groups, which enhance its reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes involved in phosphorylation and dephosphorylation processes, affecting their activity and function.
Cellular Pathways: By modifying the phosphorylation state of proteins, this compound can influence various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phosphate: This compound is similar in structure but lacks the chloropropyl groups. It is commonly used as a plasticizer and metal extractant.
Tris(2-ethylhexyl) phosphate: Another related compound, tris(2-ethylhexyl) phosphate, is used as a flame retardant and plasticizer.
Uniqueness: Bis(2-chloropropyl) 2-ethylhexyl phosphate is unique due to the presence of both chloropropyl and ethylhexyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to its analogs.
Properties
CAS No. |
62121-99-7 |
|---|---|
Molecular Formula |
C14H29Cl2O4P |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
bis(2-chloropropyl) 2-ethylhexyl phosphate |
InChI |
InChI=1S/C14H29Cl2O4P/c1-5-7-8-14(6-2)11-20-21(17,18-9-12(3)15)19-10-13(4)16/h12-14H,5-11H2,1-4H3 |
InChI Key |
XRJLTKZXEVLWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(C)Cl)OCC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















